molecular formula C21H22N2O4S B2437614 6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one CAS No. 1111015-04-3

6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one

Cat. No.: B2437614
CAS No.: 1111015-04-3
M. Wt: 398.48
InChI Key: TXKSJGICSCQMLH-UHFFFAOYSA-N
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Description

6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a sulfonyl group, and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and substituted benzene sulfonyl chlorides in methylene dichloride, in the presence of triethylamine at 25°C, is another approach .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other reducible moieties within the molecule.

    Substitution: The piperazine ring and the chromenone moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its structural similarity to other biologically active piperazine derivatives.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one is not fully understood. it is likely to interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, which could explain the compound’s potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: This compound shares the piperazine and dimethylphenyl moieties.

    Piperazine-2-one derivatives: These compounds have similar structural features and potential biological activities.

Uniqueness

6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one is unique due to the combination of its piperazine ring, sulfonyl group, and chromenone moiety. This unique structure may confer specific properties and activities not found in other similar compounds.

Properties

IUPAC Name

6-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-15-4-3-5-16(2)21(15)22-10-12-23(13-11-22)28(25,26)18-7-8-19-17(14-18)6-9-20(24)27-19/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKSJGICSCQMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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